molecular formula C15H16O3S B14600488 Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]- CAS No. 58680-51-6

Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-

Cat. No.: B14600488
CAS No.: 58680-51-6
M. Wt: 276.4 g/mol
InChI Key: GZPLNWAGCNDATQ-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a sulfonyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]- typically involves multiple steps. One common method includes the sulfonylation of a methoxybenzene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can influence the electron density of the benzene ring, affecting its reactivity in various chemical processes.

Comparison with Similar Compounds

    Anisole (Benzene, 1-methoxy-4-methyl-): Similar structure but lacks the sulfonyl group.

    p-Tolyl methyl ether: Similar structure but lacks the sulfonyl group.

    4-Methoxytoluene: Similar structure but lacks the sulfonyl group.

Uniqueness: The presence of both the methoxy and sulfonyl groups in Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]- makes it unique. These functional groups confer distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.

Properties

CAS No.

58680-51-6

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C15H16O3S/c1-12-3-9-15(10-4-12)19(16,17)11-13-5-7-14(18-2)8-6-13/h3-10H,11H2,1-2H3

InChI Key

GZPLNWAGCNDATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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